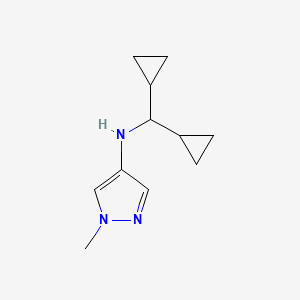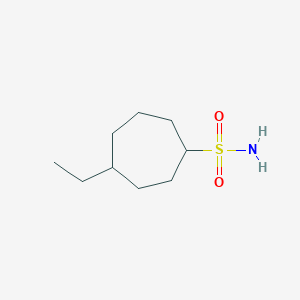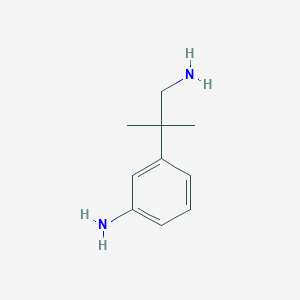
1,3-Dimethyl-4-(piperidin-4-yl)-1H-pyrazole-5-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-4-(piperidin-4-yl)-1H-pyrazole-5-sulfonylchloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a piperidine ring, a sulfonyl chloride group, and two methyl groups attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4-(piperidin-4-yl)-1H-pyrazole-5-sulfonylchloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the pyrazole-piperidine intermediate with chlorosulfonic acid or a similar sulfonylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-4-(piperidin-4-yl)-1H-pyrazole-5-sulfonylchloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical structure and properties.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, as well as more complex heterocyclic compounds resulting from cyclization reactions.
Applications De Recherche Scientifique
1,3-Dimethyl-4-(piperidin-4-yl)-1H-pyrazole-5-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-4-(piperidin-4-yl)-1H-pyrazole-5-sulfonylchloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The piperidine and pyrazole rings may also contribute to its biological activity by interacting with specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-4-(piperidin-4-yl)-1H-pyrazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
1,3-Dimethyl-4-(piperidin-4-yl)-1H-pyrazole-5-sulfonate: Contains a sulfonate group instead of a sulfonyl chloride group.
1,3-Dimethyl-4-(piperidin-4-yl)-1H-pyrazole-5-sulfonothioate: Features a sulfonothioate group in place of the sulfonyl chloride group.
Uniqueness
1,3-Dimethyl-4-(piperidin-4-yl)-1H-pyrazole-5-sulfonylchloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions
Propriétés
Formule moléculaire |
C10H16ClN3O2S |
|---|---|
Poids moléculaire |
277.77 g/mol |
Nom IUPAC |
2,5-dimethyl-4-piperidin-4-ylpyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C10H16ClN3O2S/c1-7-9(8-3-5-12-6-4-8)10(14(2)13-7)17(11,15)16/h8,12H,3-6H2,1-2H3 |
Clé InChI |
QXYZCOWIWDATBB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1C2CCNCC2)S(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(benzyloxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13239429.png)

![2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid](/img/structure/B13239442.png)
![2-[4-(2-Methylpentyl)cyclohexyl]acetic acid](/img/structure/B13239443.png)
![N,N-Diethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine](/img/structure/B13239447.png)




![7-[(tert-Butoxy)carbonyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13239493.png)
![N-{2-[(thiolan-3-yl)amino]ethyl}acetamide](/img/structure/B13239496.png)



